molecular formula C15H13BrO4 B8700105 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid

Cat. No.: B8700105
M. Wt: 337.16 g/mol
InChI Key: GJVGTMDBHVAMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a methoxyphenylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid typically involves a multi-step process One common method starts with the bromination of 2-hydroxybenzoic acid to introduce the bromine atom at the 5-position This is followed by the protection of the hydroxyl group using a suitable protecting group, such as an acetyl groupFinally, the protecting group is removed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid is unique due to the presence of both the bromine atom and the methoxyphenylmethoxy group. This combination imparts specific chemical properties, making it valuable for targeted applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)

InChI Key

GJVGTMDBHVAMMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (367 mg, 8.75 mmol) in water (20 ml) was added dropwise to a stirred solution of [4-(methyloxy)phenyl]methyl 5-bromo-2-({[4-(methyloxy)phenyl]methyl}oxy)benzoate (may be prepared as described in Description 17; 400 mg, 0.875 mmol) in THF over 1 min. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was evaporated and the aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml) and was extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to yield the title compound as a light yellow solid. 200 mg.
Quantity
367 mg
Type
reactant
Reaction Step One
Name
[4-(methyloxy)phenyl]methyl 5-bromo-2-({[4-(methyloxy)phenyl]methyl}oxy)benzoate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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